molecular formula C14H11NO5 B322357 2-Methoxyphenyl 4-nitrobenzoate

2-Methoxyphenyl 4-nitrobenzoate

Cat. No.: B322357
M. Wt: 273.24 g/mol
InChI Key: CLQKJZGDJMBLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyphenyl 4-nitrobenzoate is an aromatic ester comprising a benzoate moiety substituted with a nitro group at the para position and a 2-methoxyphenyl ester group.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

(2-methoxyphenyl) 4-nitrobenzoate

InChI

InChI=1S/C14H11NO5/c1-19-12-4-2-3-5-13(12)20-14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3

InChI Key

CLQKJZGDJMBLRU-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 2-methoxyphenyl 4-nitrobenzoate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Benzoate Ester Group Solubility Key Applications/Properties
This compound* C₁₄H₁₁NO₅ 273.24 4-NO₂ 2-Methoxyphenyl Likely in DMSO, chloroform† Intermediate, potential bioactivity
Methyl 4-nitrobenzoate C₈H₇NO₄ 181.15 4-NO₂ Methyl Polar solvents Synthetic intermediate
(2-Methoxyphenyl) 4-chlorobenzoate C₁₄H₁₁ClO₃ 262.69 4-Cl 2-Methoxyphenyl Organic solvents Comparative electronic studies
Triphenyltin(IV) 4-nitrobenzoate C₂₅H₂₀N₂O₄Sn 563.12 4-NO₂ Triphenyltin(IV) Lipophilic media Antimicrobial agent
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate C₁₁H₁₁NO₆ 253.20 3-NO₂, 4-(methoxycarbonyl) Methyl DMSO, methanol, chloroform Research chemical

*Inferred from structural analogs. †Based on solubility trends in and .

Key Observations:
  • Substituent Effects: The nitro group at the para position (vs. Chloro substituents () are less electron-withdrawing, leading to differences in stability and reaction kinetics .
  • Ester Group Impact : Bulky aryl esters (e.g., 2-methoxyphenyl) reduce solubility in polar solvents compared to methyl esters () but may improve lipid membrane permeability in biological systems .
  • Organometallic Derivatives: Triphenyltin(IV) 4-nitrobenzoate () exhibits antimicrobial properties due to the organometallic tin moiety, a feature absent in purely organic esters like the target compound .

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